2-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C16H15F3N4O and its molecular weight is 336.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile represents a novel class of chemical entities with potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C17H18F3N5
- Molecular Weight : Approximately 359.36 g/mol
- Key Functional Groups :
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
- Piperidine moiety : Contributes to the pharmacological profile by acting as a basic nitrogen-containing ring.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted oxadiazoles followed by the introduction of the benzonitrile moiety. The methodology may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Nucleophilic substitution to attach the piperidine group.
- Final coupling with benzonitrile to yield the target compound.
Anticancer Activity
Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer) : IC50 values ranging from 10 to 30 µM were observed for related compounds .
- PC3 (prostate cancer) : Some derivatives showed IC50 values as low as 11.2 µM, indicating strong inhibitory effects on tumor growth .
Antimicrobial Activity
Compounds with trifluoromethyl and oxadiazole functionalities have been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways. For example:
- A related oxadiazole compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus .
Enzyme Inhibition
The biological activity is also attributed to enzyme inhibition capabilities. Compounds derived from similar structures have been evaluated for their ability to inhibit various enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) inhibitors : Some derivatives have shown promising results as COX inhibitors, which are relevant in inflammatory diseases .
Case Studies
-
Study on Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that modifications at the piperidine and benzonitrile positions significantly influenced cytotoxicity against cancer cell lines, with some compounds showing IC50 values below 20 µM . -
Antimicrobial Assessment
Another study focused on the antimicrobial properties of trifluoromethyl-substituted oxadiazoles. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Properties
IUPAC Name |
2-[[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)15-22-21-14(24-15)11-5-7-23(8-6-11)10-13-4-2-1-3-12(13)9-20/h1-4,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZICQTYKRIPDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.